Promethazine's primary function is as an antiemetic, meaning it helps prevent nausea and vomiting. Researchers are interested in understanding the mechanisms behind this effect to develop more targeted and effective antiemetic drugs. Studies suggest promethazine works by blocking specific receptors in the brain and GI tract, hindering the signals that trigger nausea and vomiting [1].
([1] Promethazine use among chronic pain patients: )
Promethazine also possesses antihistaminic and anti-allergic properties. Researchers are exploring its potential role in managing allergic reactions and associated symptoms like inflammation. Promethazine's ability to block histamine receptors, which play a key role in allergic responses, is being investigated for its effectiveness in treating allergic rhinitis and other allergic conditions [2].
([2] Topical Promethazine Side Effects: Our Experience and Review of the Literature: )
Promethazine has well-known sedative properties. Researchers are interested in its potential use in sedation during medical procedures or for anxiety management. Studies are ongoing to determine the optimal dosage and potential side effects of promethazine for sedation purposes [2].
([2] Topical Promethazine Side Effects: Our Experience and Review of the Literature: )
Promethazine's diverse pharmacological effects have led researchers to explore its potential applications in various other areas. These include:
Promethazine is a phenothiazine derivative primarily recognized for its antihistamine properties. It is commonly used to treat allergic conditions, motion sickness, nausea, and as a sedative. The chemical formula for promethazine is , with a molecular weight of approximately 284.42 g/mol. It exists as a white or faintly yellow crystalline powder that is highly soluble in water and alcohol but practically insoluble in ether .
Promethazine's mechanism of action is multifaceted. Its primary antihistaminic effect is attributed to competitive inhibition of histamine at H₁ receptors, particularly in the central nervous system. This reduces histamine-mediated allergic reactions like itching, runny nose, and hives.
Promethazine's antiemetic effect likely involves antagonism of dopamine D₂ receptors in the area postrema, a brainstem region involved in nausea and vomiting control. Additionally, its sedative properties are thought to arise from the blockade of H₁ receptors in the reticular activating system, a part of the brain responsible for wakefulness.
Promethazine is generally well-tolerated but can cause drowsiness, dizziness, and other central nervous system side effects. It should be used with caution in individuals with certain medical conditions and can interact with other medications. Promethazine misuse, particularly in combination with opioids, can be dangerous and lead to respiratory depression and even death.
Promethazine exhibits multiple pharmacological activities:
The drug crosses the blood-brain barrier and has significant sedative effects, making it useful in managing anxiety and inducing sleep .
Promethazine can be synthesized through several methods, typically involving the reaction of 10H-phenothiazine with dimethylaminoethyl chloride. The synthesis generally follows these steps:
Promethazine has a broad range of applications in clinical settings:
Additionally, it has off-label uses for treating insomnia and anxiety disorders due to its sedative properties.
Promethazine interacts with various medications, necessitating caution during co-administration:
Promethazine shares structural similarities with other phenothiazine derivatives but possesses unique properties that differentiate it from them:
| Compound Name | Chemical Structure | Key Properties |
|---|---|---|
| Chlorpromazine | C₁₈H₁₈ClN₃S | Antipsychotic; stronger dopamine antagonist |
| Prochlorperazine | C₁₈H₁₈ClN₃S | Antiemetic; used primarily for severe nausea |
| Thioridazine | C₂₁H₂₄N₂S | Antipsychotic; more sedative than promethazine |
While all these compounds exhibit antihistaminic properties, promethazine is distinguished by its pronounced sedative effects and broader application in allergy management compared to its counterparts .
High-Performance Liquid Chromatography represents one of the most extensively utilized analytical techniques for promethazine characterization, offering exceptional versatility and precision across diverse analytical applications. The methodology encompasses various detection systems and column technologies specifically optimized for promethazine analysis [1] [2] [3].
Reversed-Phase HPLC Systems
The most prevalent approach employs reversed-phase chromatography utilizing C18 and C8 stationary phases. A comprehensive study demonstrated the effectiveness of a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of methanol, water, and triethylamine in a 90:10:0.1 volume ratio, achieving excellent separation with retention times of 2.853 minutes for paracetamol and 5.107 minutes for promethazine hydrochloride when analyzed simultaneously [4]. The method exhibited recovery percentages between 98 and 102 percent, confirming its accuracy for pharmaceutical analysis.
Alternative stationary phase configurations have proven equally effective. The utilization of C8 columns (150 mm × 4.6 mm, 3 μm particle size) with acetonitrile and 25 millimolar phosphate buffer (pH 7.0) in a 50:50 volume ratio has demonstrated superior performance for stability-indicating analysis [5]. This configuration enables quantitation through ultraviolet detection at 249 nanometers based on peak area measurements, providing robust analytical performance for hot-melt extruded formulations and sustained-release tablets.
Chiral Separation Methodology
Enantioselective analysis of promethazine requires specialized chiral stationary phases. The Vancomycin Chirobiotic V column (250 × 4.6 mm) has emerged as the optimal choice for enantiomer separation [1]. The mobile phase composition of methanol, acetic acid, and triethylamine (100:0.1:0.1 percent by volume) at 20 degrees Celsius with a flow rate of 1 milliliter per minute enables baseline separation of promethazine enantiomers. The method demonstrates excellent linearity with correlation coefficients exceeding 0.999, relative standard deviations of 0.29 and 0.36 percent for the respective enantiomers, and detection limits of 0.04 micrograms per milliliter [1].
Electrochemical Detection Systems
Gas Chromatography-Mass Spectrometry constitutes a powerful analytical approach for promethazine determination, particularly excelling in biological matrix analysis and providing unambiguous compound identification through mass spectral fragmentation patterns [6] [7].
Instrumental Configuration and Column Selection
The most widely implemented GC-MS systems utilize dimethylsiloxane-based stationary phases, specifically HP-1 columns (30 meters × 0.25 millimeters × 0.25 micrometers film thickness). Helium carrier gas at 1.5 milliliters per minute provides optimal separation efficiency with temperature programming from 100°C to 280°C at 20°C per minute increments [8] [6].
Mass Spectrometric Detection Parameters
Electron ionization at 70 electron volts generates characteristic fragmentation patterns essential for promethazine identification. The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the protonated molecular ion, while the base peak occurs at m/z 72, representing the dimethylaminopropyl fragment [(CH₃)₂NCHCH₃]⁺ [8]. Selected ion monitoring techniques focusing on these diagnostic ions enhance sensitivity and selectivity, achieving detection limits of 0.5 nanograms per milliliter in plasma matrices [6].
Biological Sample Analysis
GC-MS methodology demonstrates exceptional performance for promethazine analysis in complex biological matrices. Plasma sample preparation involves liquid-liquid extraction under basic conditions (pH ≥ 9) using 1-chlorobutane as the extraction solvent [7]. The method successfully quantifies promethazine concentrations ranging from therapeutic levels to forensic applications, including analysis of illicit preparations such as "dirty sprite" beverages containing codeine, dihydrocodeine, and promethazine [7].
Optimization Strategies
Method development for promethazine analysis requires systematic optimization of multiple chromatographic parameters. Mobile phase pH represents a critical factor, with optimal performance achieved at pH values between 3.0 and 7.0 depending on the detection system employed [3] [5]. Buffer capacity must be sufficient to maintain pH stability throughout analytical runs while avoiding excessive ionic strength that could compromise column performance.
Validation Parameters and Acceptance Criteria
Comprehensive method validation follows International Conference on Harmonization guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness assessment [3] [5]. Specificity requires complete separation of promethazine from known impurities and degradation products, typically achieving resolution values exceeding 2.0 between critical peak pairs.
Linearity studies demonstrate correlation coefficients consistently exceeding 0.999 across concentration ranges spanning two to three orders of magnitude [1] [3]. Accuracy assessments through recovery studies yield values between 99.0 and 101.4 percent, while precision measurements show relative standard deviations below 2.0 percent for both repeatability and intermediate precision [1] [5].
Ultraviolet-visible spectrophotometry provides a fundamental analytical approach for promethazine quantification, offering simplicity, cost-effectiveness, and broad applicability across pharmaceutical analysis applications [9] [10] [11].
Fundamental Spectroscopic Properties
Promethazine exhibits characteristic ultraviolet absorption with maximum wavelengths occurring at 294-297 nanometers in aqueous solution, attributable to n→π* electronic transitions within the phenothiazine ring system [12] [11]. The molar absorptivity values range from 1.93 × 10⁴ to 3.42 × 10⁴ liters per mole per centimeter, depending on solvent conditions and pH [9] [10].
Direct Measurement Protocols
Direct spectrophotometric analysis employs straightforward procedures utilizing standard ultraviolet-visible spectrophotometers with 1-centimeter path length cells. A validated method demonstrates linearity from 0.125 to 12 micrograms per milliliter with correlation coefficients of 0.9996 [13]. The method achieves accuracy values between 98.7 and 103.6 percent recovery with precision measurements showing relative standard deviations below 1.6 percent [13].
Pharmaceutical Formulation Analysis
Direct ultraviolet spectrophotometry at 251 nanometers enables quantitative analysis of promethazine hydrochloride in phosphate buffer saline at pH 7.4, facilitating dissolution and penetration studies [13]. The method demonstrates excellent linearity with regression equations of the form Y = 0.08X + 0.002, where Y represents absorbance and X represents concentration in micrograms per milliliter.
Analytical Performance Characteristics
Validation studies confirm the robustness of direct spectrophotometric methods across various operational parameters. Precision assessments yield relative standard deviations of 1.51 and 1.54 percent for intermediate precision measurements [10]. Detection limits vary with instrumental sensitivity and matrix complexity, typically ranging from sub-microgram to microgram per milliliter levels depending on specific analytical conditions.
Iron(III)-Phenanthroline Complex Formation
A highly sensitive spectrophotometric method based on oxidative coupling reactions utilizes the reduction of iron(III) ions by promethazine, followed by complex formation with 1,10-phenanthroline [10]. The resulting red-colored complex exhibits maximum absorption at 504-514 nanometers with exceptional stability for at least 60 minutes. The method demonstrates linear responses from 2 to 16 micrograms per milliliter with molar absorptivity of 34,237.9 liters per mole per centimeter [10].
Cerium(IV) Oxidative Coupling System
An alternative oxidative coupling approach employs ammonium cerium(IV) sulfate as the oxidizing agent in combination with 5-aminosalicylic acid as the coupling reagent [14]. The reaction produces a green-colored solution exhibiting maximum absorption at 598 nanometers. Stoichiometric investigations confirm a 1:1 molar ratio between promethazine and the coupling reagent, with linear responses spanning 2 to 28 micrograms per milliliter concentrations [14].
Method Optimization and Validation
Optimization of oxidative coupling methods requires careful control of reaction conditions including oxidation duration, temperature, reagent concentrations, and pH. The cerium(IV) method achieves optimal performance with molar absorption coefficients of 1.9606 × 10⁴ liters per mole per centimeter and Sandell sensitivity indices of 0.0164 micrograms per square centimeter [14]. Recovery studies demonstrate accuracy between 99.88 and 100.34 percent with relative standard deviations ranging from 0.8553 to 1.2671 percent [14].
Potentiometric titration represents a classical analytical approach for promethazine quantification, providing accurate and precise measurements particularly suitable for pharmaceutical preparations and quality control applications [15] [16] [17].
Ion-Selective Electrode Development
Modern potentiometric methods employ specialized ion-selective electrodes based on promethazine-tetraphenylboron ion pairs incorporated into polyvinyl chloride membrane matrices [15]. The electrode construction utilizes dioctylphthalate as the plasticizing liquid, achieving linear response characteristics with mean calibration graph slopes of 58 millivolts per decade at 25°C [15]. The concentration range spans from 1 × 10⁻⁵ to 6 × 10⁻² molar with detection limits of 8 × 10⁻⁶ molar promethazine hydrochloride [15].
Phosphotungstic Acid Ion-Pair Systems
Alternative electrode designs utilize promethazine-phosphotungstic acid ion pairs with various plasticizers including di-butyl phosphate, tri-n-butyl phosphate, o-nitrophenyl octyl ether, and di-n-butyl phthalate [16] [18]. Electrodes incorporating di-butyl phosphate, tri-n-butyl phosphate, and o-nitrophenyl octyl ether demonstrate identical linear ranges between 1 × 10⁻⁴ and 1 × 10⁻¹ molar, while di-n-butyl phthalate-based electrodes function optimally from 5 × 10⁻⁴ to 1 × 10⁻¹ molar [16].
Selectivity and Interference Studies
Comprehensive selectivity investigations examine potential interferences from common cations including lithium, sodium, potassium, magnesium, calcium, zinc, iron(III), chromium(III), and aluminum(III) [16]. The electrodes demonstrate excellent selectivity toward promethazine cations with minimal interference from these species. Optimal pH range spans 4.2 to 6.8, outside which electrode performance deteriorates due to protonation or deprotonation effects [15].
Modified Carbon Electrodes
Advanced electrochemical sensors employ modified glassy carbon electrodes incorporating multi-walled carbon nanotubes and gold nanoparticles for enhanced sensitivity and selectivity [19] [20]. The modification process involves electrochemical deposition of gold nanoparticles onto carbon nanotube-modified electrode surfaces, creating synergistic effects that improve electron transfer kinetics and electrode sensitivity.
Performance Characteristics
Multi-walled carbon nanotube-gold nanoparticle modified electrodes achieve linear responses from 0.5 to 100 micromolar concentrations with correlation coefficients of 0.9991 [19]. Detection limits reach 0.13 micromolar (3 standard deviations/slope), representing significant improvements over unmodified electrodes. The oxidation of promethazine occurs at more favorable cathodic potentials compared to bare glassy carbon electrodes, enhancing analytical selectivity [19].
Differential Pulse Voltammetry Applications
Forced degradation studies constitute essential components of stability-indicating method development, providing comprehensive understanding of promethazine degradation pathways and enabling development of analytical methods capable of distinguishing parent compound from degradation products [23] [24] [25].
Hydrolytic Degradation Conditions
Acidic hydrolysis studies employ hydrochloric acid solutions at elevated temperatures, typically 60-90°C, generating various phenothiazine derivatives through side chain modifications [24] [25]. Basic hydrolysis using sodium hydroxide solutions produces primarily side chain cleavage products through nucleophilic attack mechanisms. Both hydrolytic pathways follow first-order kinetics with rate constants dependent on pH, temperature, and ionic strength [25].
Oxidative Stress Testing
Oxidative degradation studies utilize hydrogen peroxide solutions, often enhanced by metal ion catalysts including copper(II) and iron(III) [23]. The process generates promethazine sulfoxide as the primary oxidation product, along with semiquinone free radicals and various secondary degradation products lacking intact side chains [23]. The degradation follows first-order kinetics in oxygen-saturated media with maximum degradation rates observed at pH 5 [23].
Thermal and Photolytic Degradation
Thermal degradation studies conducted at 90°C under various pH conditions reveal complex kinetic behavior dependent on drug concentration [25]. At concentrations up to 1.56 × 10⁻² molar, the process follows first-order kinetics, while concentrations exceeding 9.35 × 10⁻² molar exhibit zero-order behavior. This concentration dependence correlates with drug micelle formation, with first-order monomer processes and half-order micellar processes occurring simultaneously [25].
Photolytic degradation under ultraviolet light exposure generates photo-oxidation products through non-first-order kinetic mechanisms [24]. The degradation rate shows strong pH dependence with activation energies ranging from 5570 to 6601 calories per mole depending on solution pH [24].
Known Impurities and Their Origins
Comprehensive impurity profiling identifies several key degradation products and process-related impurities requiring analytical control [26] [27] [28]. Promethazine sulfoxide represents the most significant specified impurity, formed through oxidative stress conditions and metabolic processes. N-desmethyl promethazine results from N-demethylation reactions, while iso-promethazine occurs as a positional isomer from synthetic processes [26].
Phenothiazine represents the core structure remaining after complete side chain degradation, while N-desmethyl promethazine sulfoxide results from combined demethylation and oxidation processes [26]. Dimethylaminoisopropyl chloride constitutes a Class 2 genotoxic impurity requiring stringent control at trace levels [29].
Analytical Separation Strategies
Effective impurity profiling requires chromatographic methods capable of resolving structurally similar compounds. The UDC-Cholesterol column demonstrates superior performance for critical separations, particularly the challenging iso-promethazine/promethazine pair [27]. Gradient elution systems employing potassium phosphate buffers with acetonitrile provide optimal selectivity, with typical separations achieving resolution values exceeding 2.0 between adjacent peaks [28].
Quantitative Impurity Analysis
Quantitative analysis of specified impurities requires validated methods with appropriate sensitivity and accuracy. Promethazine sulfoxide quantitation typically achieves detection limits below safety threshold levels, confirming formulation compliance with regulatory requirements [26]. Method validation encompasses linearity, accuracy, precision, and specificity for each impurity, with acceptance criteria based on International Conference on Harmonization guidelines and regulatory safety thresholds.
| HPLC Methods Summary | |||||
|---|---|---|---|---|---|
| Method | Column | Mobile Phase | Detection | LOD | Application |
| HPLC with Electrochemical Detection | CN column (150 mm × 4.6 mm) | Methanol-0.15M ammonium acetate-water (38:50:12) | Electrochemical (0.8 V) and UV (236 nm) | 0.1 ng/mL | Plasma analysis |
| HPLC Chiral Separation | Vancomycin Chirobiotic V (250 × 4.6 mm) | Methanol:acetic acid:triethylamine (100:0.1:0.1) | UV (254 nm) | 0.04 μg/mL | Enantiomer separation |
| HPLC with UV Detection (C18) | C18 (250 mm × 4.6 mm) | Methanol:water:triethylamine (90:10:0.1) | UV (250 nm) | Not specified | Pharmaceutical formulations |
| HPLC Stability-Indicating Method | Agilent Eclipse XDB-C18 (250 × 4.6 mm, 5 μm) | Gradient: KH₂PO₄ pH 3.0:acetonitrile (80:20) to (10:10:80) | UV (224 nm) | Not specified | Related substances analysis |
| GC-MS Methods Summary | |||||
|---|---|---|---|---|---|
| Method | Column | Temperature Program | Detection | LOD | Application |
| GC-MS with Selected Ion Monitoring | HP-1 (30m × 0.25mm × 0.25μm) | 100°C to 280°C at 20°C/min | MS with SIM (m/z 72, 284) | 0.5 ng/mL | Plasma analysis |
| GC-MS for Hair Analysis | HP-1 (30m × 0.25mm × 0.25μm) | 100°C to 280°C at 20°C/min | MS with SIM | Not specified | Hair samples |
| UV-Vis Spectrophotometry Methods Summary | |||||
|---|---|---|---|---|---|
| Method | Wavelength (nm) | Reagent | Linear Range | Molar Absorptivity (L/mol·cm) | Application |
| Direct UV Spectrophotometry | 251, 294-297 | None (direct measurement) | 0.125-12 μg/mL | Not specified | Pharmaceutical formulations |
| Oxidative Coupling with Fe³⁺/Phenanthroline | 504, 514 | FeCl₃ + 1,10-phenanthroline | 2-16 μg/mL | 34,237.9 | Pharmaceutical preparations |
| Oxidative Coupling with Cerium(IV) | 598 | Cerium(IV) sulfate + 5-aminosalicylic acid | 2-28 μg/mL | 1.9606×10⁴ | Pharmaceutical formulations |
| Electrochemical Methods Summary | ||||
|---|---|---|---|---|
| Method | Electrode | Linear Range | LOD | Application |
| Potentiometric Titration | Ion-selective electrode | 16.0-96.0 mg | Not specified | Pharmaceutical preparations |
| DNA Modified Electrode | DNA-modified GCE | 4.7×10⁻¹⁰ to 9.3×10⁻⁹ M | 3.0×10⁻¹⁰ M | Blood samples |
| Glassy Carbon Electrode with AuNPs/MWCNTs | GCE/MWCNTs/AuNPs | 0.5 to 100 μmol/L | 0.13 μmol/L | Forensic and pharmaceutical samples |
| Stability-Indicating Methods Summary | |||
|---|---|---|---|
| Stress Condition | Major Degradation Products | Kinetics | pH Dependence |
| Oxidative Degradation | Promethazine sulfoxide, semiquinone radicals | First-order (oxygen-dependent) | Maximum degradation at pH 5 |
| Thermal Degradation | N-demethylated products | Complex kinetics (concentration-dependent) | Rate increases with pH |
| Photolytic Degradation | Photo-oxidation products | Non-first-order | pH-dependent |
| Known Impurities Summary | |||
|---|---|---|---|
| Impurity Name | Structure Type | Formation Pathway | Safety Classification |
| Promethazine Sulfoxide | Oxidation product | Oxidative stress conditions | Specified impurity |
| N-Desmethyl Promethazine | N-demethylation product | Metabolic or chemical N-demethylation | Specified impurity |
| Iso-Promethazine | Positional isomer | Synthetic impurity | Specified impurity |
| Dimethylaminoisopropyl Chloride (DAIC) | Genotoxic impurity | Synthetic process impurity | Class 2 genotoxic impurity |
Corrosive;Irritant;Environmental Hazard